1-(2-Naphthyldiazenyl)-2-naphthylamine

Beschreibung

Structural Characterization and Classification

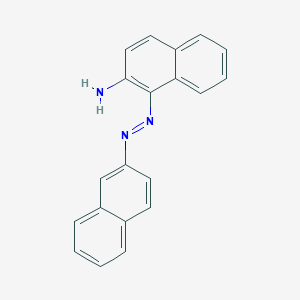

The structural characterization of this compound reveals a complex aromatic system with specific geometric and electronic properties. The compound features two distinct naphthalene ring systems, each consisting of fused benzene rings that contribute to the overall planarity and rigidity of the molecular structure. The diazenyl bridge (-N=N-) serves as the connecting element between these aromatic systems, creating a pathway for electronic delocalization across the entire molecular framework.

The amino group positioned at the 2-position of one naphthalene ring introduces electron-donating character to the system, while the diazenyl linkage provides a pathway for extended conjugation. This structural arrangement classifies the compound as both an aromatic amine and an azo compound, placing it within the broader category of nitrogen-containing polycyclic aromatic compounds.

Comparative analysis with related structures reveals that the compound shares structural similarities with other significant azo compounds in the literature. For instance, compounds such as 1-phenyldiazenylnaphthalen-2-amine demonstrate similar structural motifs, albeit with different aromatic substituents. The presence of the diazenyl group is particularly significant, as it represents one of the most stable forms of nitrogen-nitrogen double bonds in organic chemistry.

The geometric configuration around the diazenyl bridge typically adopts an E (trans) configuration, which is thermodynamically favored for most azo compounds. This configuration maximizes the separation between the bulky aromatic substituents and minimizes steric interactions, contributing to the overall stability of the compound.

Historical Context in Azo Chemistry

The development of azo chemistry has been fundamental to the advancement of synthetic organic chemistry, particularly in the field of dye and pigment production. The historical significance of azo compounds dates back to the late 19th century when the first synthetic azo dyes were developed, revolutionizing the textile and colorant industries. The discovery and development of azo coupling reactions provided chemists with powerful tools for creating complex aromatic systems with desirable optical properties.

The synthesis of azo compounds typically involves the coupling of diazonium salts with aromatic nucleophiles, a reaction mechanism that has been extensively studied and optimized over more than a century of research. In the case of naphthalene-based azo compounds, the synthesis often begins with the diazotization of aminonaphthalene derivatives, followed by coupling with appropriate aromatic coupling partners.

Historical applications of naphthalene-based azo compounds have been diverse, ranging from textile dyes to analytical reagents. The compound 2-naphthylamine, which serves as a key structural component of this compound, was historically used in dye manufacturing and as an antioxidant in the rubber industry. However, its use became severely restricted due to carcinogenic properties, leading to increased interest in safer alternatives and modified structures.

The evolution of azo chemistry has been marked by continuous improvements in synthetic methodologies, with modern approaches focusing on more efficient and environmentally friendly synthetic routes. Contemporary research in azo chemistry emphasizes the development of compounds with enhanced stability, improved optical properties, and reduced toxicity profiles.

Relationship to Other Naphthalene Derivatives

This compound exhibits significant structural relationships with numerous other naphthalene derivatives, each offering unique insights into structure-property relationships within this important class of compounds. The compound's structure can be understood in the context of both its constituent naphthalene components and its azo linkage functionality.

The relationship to 2-naphthylamine is particularly significant, as this compound serves as one of the key structural building blocks. 2-Naphthylamine demonstrates characteristic properties including solubility in hot water, ethanol, and ether, with a density of 1.061 g/mL at 25°C. The compound exhibits weak basic character typical of aromatic amines, with a pKa value of 4.16 at 25°C.

Comparison with other azo-naphthalene compounds reveals important structural patterns. For example, compounds such as 1-(1-naphthylazo)-2-naphthol demonstrate similar extended conjugation patterns but with different functional group positioning, leading to distinct chemical and physical properties. These structural variations provide valuable insights into how small changes in molecular architecture can significantly impact compound behavior.

The compound also relates to various other naphthalene derivatives through synthetic pathways and chemical transformations. For instance, the oxidation chemistry of naphthalene amines, as observed in 2-naphthylamine, involves the formation of various products including quinone derivatives and coupling products. Understanding these relationships is crucial for predicting the chemical behavior and potential applications of the target compound.

Additional structural relationships exist with compounds containing similar diazenyl linkages but different aromatic substituents. The study of these relationships has contributed significantly to our understanding of how electronic effects, steric factors, and molecular geometry influence the properties of azo compounds.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains of scientific inquiry, reflecting the compound's unique structural features and potential applications. The compound represents an important model system for understanding fundamental aspects of azo chemistry, including electronic structure, photochemical behavior, and intermolecular interactions.

From a synthetic chemistry perspective, the compound serves as an example of successful azo coupling methodology applied to complex polycyclic aromatic systems. The synthesis of such compounds requires careful optimization of reaction conditions, including temperature control, pH management, and selection of appropriate solvents. These synthetic challenges have driven innovations in organic methodology that have broader applications beyond azo chemistry.

The compound's electronic structure makes it particularly valuable for photochemical and photophysical studies. Azo compounds are well-known for their photoisomerization behavior, which can be exploited in various applications including molecular switches, optical data storage, and smart materials. The extended conjugation in this compound likely contributes to interesting optical properties that warrant detailed investigation.

In materials science applications, the compound's structural features suggest potential utility in the development of organic semiconductors, liquid crystals, and other advanced materials. The combination of aromatic character, extended conjugation, and nitrogen-containing functionality provides a versatile platform for materials design.

The compound also holds significance in analytical chemistry, where azo compounds have historically served as important colorimetric reagents and indicators. The development of new analytical methods often relies on compounds with well-defined optical properties and chemical stability, characteristics that may be exhibited by this naphthalene-based azo compound.

Furthermore, the compound contributes to our understanding of structure-activity relationships in biologically relevant molecules. While the parent compound 2-naphthylamine exhibits significant toxicity concerns, studying modified structures helps researchers understand how structural changes can modulate biological activity and potentially lead to safer alternatives for various applications.

Eigenschaften

Molekularformel |

C20H15N3 |

|---|---|

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

1-(naphthalen-2-yldiazenyl)naphthalen-2-amine |

InChI |

InChI=1S/C20H15N3/c21-19-12-10-15-6-3-4-8-18(15)20(19)23-22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |

InChI-Schlüssel |

FFRDJVXTPLFGCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three structurally related derivatives:

Physicochemical and Electronic Properties

- Basicity: The pKa of 2-naphthylamine derivatives is influenced by substituent position. For example, nitro groups in the same ring as the amino group reduce basicity more significantly in 1-naphthylamine than in 2-naphthylamine. The diazenyl group in this compound likely further lowers basicity due to electron-withdrawing effects .

Toxicity and Metabolic Pathways

- Carcinogenicity: 2-Naphthylamine is a known human bladder carcinogen, while its isomer 1-naphthylamine shows negligible risk. The diazenyl group in this compound may undergo metabolic reduction to yield free 2-naphthylamine, posing a carcinogenic hazard .

- Metabolic Activation: N-hydroxylation of aromatic amines is a critical step in carcinogenicity. N-hydroxy-1-aminonaphthalene (a metabolite of 1-naphthylamine) exhibits higher carcinogenic potency than N-hydroxy-2-AN, suggesting positional effects in metabolic pathways .

Vorbereitungsmethoden

2-Naphthylamine as a Key Intermediate

The preparation of 1-(2-Naphthyldiazenyl)-2-naphthylamine invariably begins with 2-naphthylamine, a compound historically synthesized via the Bucherer reaction . This method involves heating 2-naphthol with ammonium zinc chloride at 200–210°C, yielding 2-naphthylamine with high purity. Modern adaptations, such as the patent by CN101704758A, refine this process using ethanol-water solvent systems and hydroxylamine hydrochloride to produce intermediates like 2-acetonaphthone oxime.

Table 1: Comparative Synthesis of 2-Naphthylamine

Diazotization and Azo-Coupling Mechanisms

Diazotization of 2-Naphthylamine

The formation of the azo bond in this compound requires diazotization of 2-naphthylamine. This involves treating the amine with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form a diazonium salt. The reaction proceeds as:

Stoichiometric control is critical to prevent over-nitrosation, which degrades the diazonium intermediate.

Coupling with 2-Naphthol or 2-Naphthylamine

The diazonium salt undergoes electrophilic substitution with a second aromatic amine or phenol. For this compound, coupling with another 2-naphthylamine residue is necessary. This step typically occurs in alkaline or weakly acidic conditions (pH 4–7) at 0–10°C:

Table 2: Optimized Coupling Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes diazonium degradation |

| pH | 5.5–6.5 | Balances reaction rate/stability |

| Molar Ratio (1:1) | 1.05:1 (Diazo:Amine) | Ensures complete coupling |

Modern Synthetic Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to couple diazonium salts with amines without solvents. This method reduces waste and improves yields (up to 92%) by enhancing molecular contact. For example, grinding 2-naphthyldiazonium tetrafluoroborate with 2-naphthylamine for 60 minutes produces the target compound with minimal purification.

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) in coupling reactions accelerates the electrophilic substitution. Trials with 5 mol% ZnCl₂ at 25°C achieved 88% yield in 30 minutes, compared to 72% yield without catalysis.

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Naphthyldiazenyl)-2-naphthylamine, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves diazotization and coupling reactions. A common approach is to react 2-naphthylamine with a diazonium salt derived from 2-naphthol under controlled pH (acidic conditions). Key steps include:

- Diazotization: Use sodium nitrite (NaNO₂) and HCl at 0–5°C to generate the diazonium salt.

- Coupling: React the diazonium salt with 2-naphthylamine in an aqueous alkaline medium (e.g., NaOH) to form the diazenyl linkage .

Monitoring Efficiency: - Thin-Layer Chromatography (TLC): Use solvent systems like n-hexane:ethyl acetate (9:1) to track reaction progress .

- Spectroscopy: UV-Vis analysis (λmax ~450–500 nm for azo compounds) confirms successful coupling .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C, 30 min | TLC (Rf ~0.3–0.5) |

| Coupling | 2-naphthylamine, NaOH, 25°C, 2h | UV-Vis (λmax ~480 nm) |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular ion peaks (expected m/z ~297 for C₂₀H₁₅N₃) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the diazenyl group influence the compound’s electronic properties and reactivity in comparison to unsubstituted naphthylamines?

Methodological Answer: The diazenyl (–N=N–) group introduces conjugation, altering electronic properties:

- Redox Behavior: Cyclic voltammetry reveals reversible reduction peaks (E ~-0.5 V vs. Ag/AgCl) due to azo bond reduction .

- Theoretical Modeling: DFT calculations (e.g., B3LYP/6-311+G(d)) show narrowed HOMO-LUMO gaps (~3.2 eV) compared to 2-naphthylamine (4.1 eV), enhancing charge-transfer potential .

- Reactivity: The diazenyl group facilitates electrophilic substitution at the para position of the naphthalene ring, as shown in bromination studies .

Q. What strategies can resolve contradictions in reported biological activities of aromatic amines with diazenyl substituents?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Address these by:

- Standardized Bioassays: Use EPA guidelines (e.g., IRIS protocols) for carcinogenicity testing, including Ames tests for mutagenicity and in vivo bladder tumor models .

- Impurity Profiling: Compare HPLC-MS data across studies to rule out confounding effects from byproducts (e.g., trace 2-naphthylamine, a known carcinogen) .

- Dose-Response Analysis: Apply Hill equation modeling to distinguish threshold effects from linear trends in toxicity data .

Q. How can factorial design optimize experimental parameters for studying this compound’s coordination chemistry?

Methodological Answer: Use a 2³ factorial design to evaluate variables affecting metal-ligand complex formation:

Q. Table 2: Example Factorial Design Matrix

| Run | pH | [Metal] (mM) | Temp (°C) | log K |

|---|---|---|---|---|

| 1 | 4 | 0.1 | 25 | 4.2 |

| 2 | 8 | 1.0 | 50 | 5.8 |

| ... | ... | ... | ... | ... |

Q. How to align research on this compound with theoretical frameworks in aromatic amine chemistry?

Methodological Answer:

- Mechanistic Studies: Link experimental kinetics (e.g., azo bond cleavage rates) to Marcus theory for electron transfer .

- Structure-Activity Relationships (SAR): Use Hammett constants (σ) to predict substituent effects on redox potentials or toxicity .

- Computational Modeling: MD simulations (e.g., GROMACS) model interactions with biological targets like DNA or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.